2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide has several scientific research applications, including:
- **
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H12FN3OS with a molecular weight of 265.31 g/mol. The compound features a fluorophenyl group and a sulfanyl linkage, which are critical for its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂FN₃OS |
Molecular Weight | 265.31 g/mol |
CAS Number | 1118821-68-3 |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The presence of the fluorophenyl group enhances its interaction with microbial targets, leading to significant antibacterial and antifungal activities.
Case Study: Antibacterial Effects
In a study assessing various imidazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM, indicating potent antibacterial properties .
The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells. This dual mechanism contributes to its bactericidal effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the fluorophenyl group or the sulfanyl linkage can significantly influence the compound's potency and selectivity.
Key Findings:
- Substituents on the imidazole ring can enhance lipophilicity, improving cell membrane penetration.
- The introduction of electron-withdrawing groups (like fluorine) increases antimicrobial activity by stabilizing the transition state during enzyme inhibition .
Therapeutic Applications
The promising biological activities suggest potential therapeutic applications in treating infections caused by resistant bacterial strains. The compound's ability to combat biofilm formation further enhances its therapeutic profile.
Antifungal Activity
Preliminary investigations have also indicated antifungal properties against Candida species, with comparable efficacy to established antifungal agents like fluconazole .
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cancer cell lines have shown that this compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-7(11(14)17)18-12-15-6-10(16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAENDFRBMMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC=C(N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.